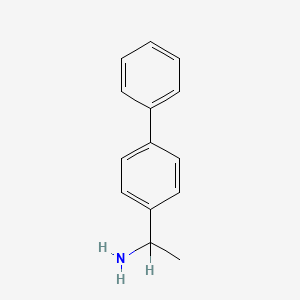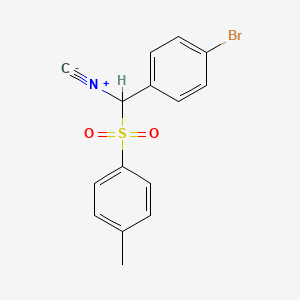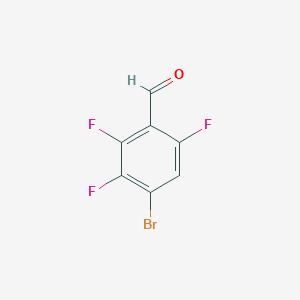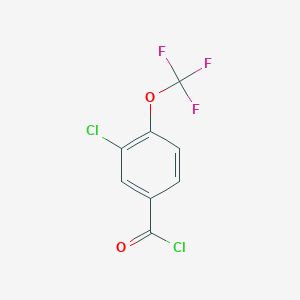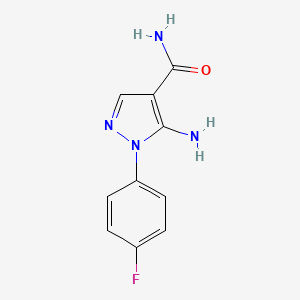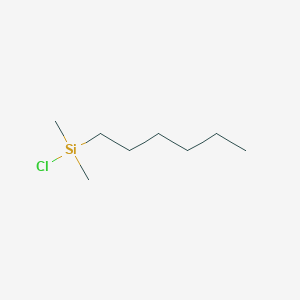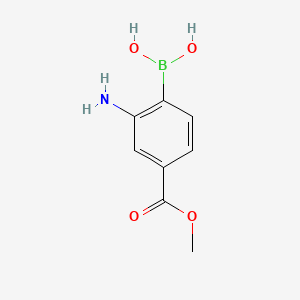
(2-氨基-4-(甲氧羰基)苯基)硼酸
描述
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound is notable for its amino and methoxycarbonyl functional groups attached to the phenyl ring, making it a versatile intermediate in organic synthesis.
科学研究应用
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is involved in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, including anticancer and antiviral agents.
生化分析
Biochemical Properties
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as a reversible inhibitor by forming a covalent bond with the active site serine residue. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes. Additionally, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can form complexes with diols and carbohydrates, which is useful in the study of carbohydrate metabolism and glycoprotein interactions .
Cellular Effects
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, it has been observed to inhibit the activity of tyrosine kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis. Studies have also shown that (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can modulate the activity of proteasomes, affecting protein degradation pathways and cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with specific biomolecules. This compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate access. In the case of serine proteases, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid forms a covalent bond with the serine residue, leading to enzyme inhibition. Additionally, it can interact with the catalytic sites of tyrosine kinases, altering their activity and downstream signaling pathways. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Studies have shown that prolonged exposure to light or high temperatures can lead to the degradation of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, reducing its efficacy. Long-term studies in vitro have demonstrated that the compound can maintain its inhibitory effects on enzymes and cellular processes for several days, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. The compound can interact with enzymes such as cytochrome P450s, influencing its metabolic fate and clearance from the body. Additionally, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
The transport and distribution of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Studies have shown that (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound can influence its efficacy and toxicity in different tissues .
Subcellular Localization
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can localize to the cytoplasm, nucleus, or mitochondria, where it interacts with target biomolecules and exerts its effects. The subcellular localization of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can influence its role in cellular processes and its overall biological activity .
准备方法
The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid typically involves several steps:
Borylation: Starting from p-bromo toluene, the borylation process introduces the boronic acid group.
Oxidation: This step involves the oxidation of the intermediate to introduce the necessary functional groups.
Nitration: The nitration process adds a nitro group to the aromatic ring.
Esterification: This step converts the carboxylic acid group into an ester.
Hydrogenation: Finally, hydrogenation reduces the nitro group to an amino group, yielding the desired product.
Industrial production methods often optimize these steps to ensure high yield and purity, employing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The amino and methoxycarbonyl groups contribute to the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar compounds to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid include:
4-Methoxycarbonylphenylboronic acid: This compound lacks the amino group but shares the methoxycarbonyl and boronic acid functionalities.
Methyl 4-bromobenzoate: This compound has a bromine atom instead of the boronic acid group, making it useful in different types of reactions.
The uniqueness of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
属性
IUPAC Name |
(2-amino-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRJDVIFHDPLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372253 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774530-27-7 | |
| Record name | (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



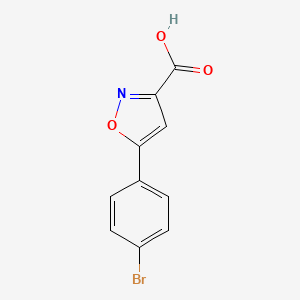
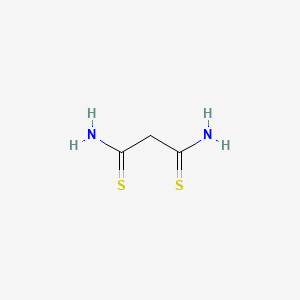
![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
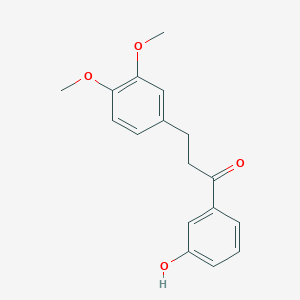
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
